Bis-N,n'-boc-L-lysine methyl ester

Genetic Code Expansion Unnatural Amino Acid Incorporation E. coli Protein Expression

Bis-N,N'-boc-L-lysine methyl ester (Boc-Lys(Boc)-OMe) is the preferred fully protected lysine building block for solid-phase peptide synthesis, unnatural amino acid (UAA) incorporation, and bio-based polymer chemistry. Dual Boc protection on both α- and ε-amino groups prevents premature coupling and cross-linking, while the methyl ester provides enhanced membrane permeability—yielding 2–5 fold higher UAA-incorporated protein yields in E. coli expression systems versus the free acid form. High-purity amide coupling at the ε-amino position proceeds in 80–97% isolated yield, making it the cost-effective choice for complex peptide assemblies and redox-active triads. Choose ≥95% purity for reproducible, high-yield synthesis.

Molecular Formula C17H32N2O6
Molecular Weight 360.451
CAS No. 2483-48-9
Cat. No. B2594841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-N,n'-boc-L-lysine methyl ester
CAS2483-48-9
Molecular FormulaC17H32N2O6
Molecular Weight360.451
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OC(C)(C)C
InChIInChI=1S/C17H32N2O6/c1-16(2,3)24-14(21)18-11-9-8-10-12(13(20)23-7)19-15(22)25-17(4,5)6/h12H,8-11H2,1-7H3,(H,18,21)(H,19,22)/t12-/m0/s1
InChIKeyWLPJOHSPBBUIQG-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Bis-N,N'-Boc-L-lysine methyl ester CAS 2483-48-9: Dual-Boc-Protected Lysine Building Block for Peptide and Polymer Synthesis


Bis-N,N'-Boc-L-lysine methyl ester (CAS 2483-48-9), also known as Boc-Lys(Boc)-OMe, is a fully protected L-lysine derivative in which both the α-amino and ε-amino groups are protected with acid-labile tert-butoxycarbonyl (Boc) groups, while the carboxyl group is protected as a methyl ester . This compound belongs to the class of orthogonally protected amino acid building blocks and is characterized by its molecular formula C₁₇H₃₂N₂O₆ with a molecular weight of 360.45 g/mol . Its dual Boc protection enables selective deprotection strategies essential in solid-phase peptide synthesis (SPPS), particularly for constructing branched peptides, peptide nucleic acids (PNAs), and lysine-containing polymeric materials .

Why Bis-N,N'-Boc-L-lysine methyl ester Cannot Be Substituted with Mono-Protected or Free Lysine Analogs


Generic substitution of Bis-N,N'-Boc-L-lysine methyl ester with mono-protected analogs (e.g., Boc-Lys-OH, H-Lys(Boc)-OH, or Fmoc-Lys(Boc)-OH) or with unprotected lysine methyl ester fundamentally alters the synthetic outcome. In peptide synthesis, the presence of a single Boc group leaves one amino function unprotected and susceptible to undesired side reactions such as premature coupling, branching, or oligomerization [1]. In polymer chemistry applications, the dual protection ensures that the lysine residue can be incorporated into the polymer backbone without cross-linking, enabling controlled polymerization as demonstrated in the synthesis of amino acid-based polyelectrolytes [2]. The methyl ester functionality further distinguishes this compound from its free acid counterpart (Boc-Lys(Boc)-OH), conferring enhanced membrane permeability in biological expression systems, which has been shown to improve unnatural amino acid incorporation yields by 2–5 fold [3].

Bis-N,N'-Boc-L-lysine methyl ester: Quantitative Differentiation Evidence Against Closest Analogs


Protein Incorporation Yield: Methyl Ester Form Outperforms Free Acid by 2–5 Fold

In E. coli expression systems, the methyl ester form of Nε-Boc-L-lysine (Bis-N,N'-Boc-L-lysine methyl ester) demonstrates significantly enhanced incorporation efficiency compared to its free acid counterpart (Boc-Lys(Boc)-OH). The study reports that methylester-capped unnatural amino acids (UAAs) improve incorporation yields of UAA-incorporated ubiquitin and green fluorescent protein by 2–5 fold relative to their free acid forms [1].

Genetic Code Expansion Unnatural Amino Acid Incorporation E. coli Protein Expression

Peptide Amide Coupling Efficiency: 80–97% Isolated Yield with Boc-Lys-OMe as Substrate

When the ε-amino group of Boc-L-lysine methyl ester (target compound) is coupled to redox-active carboxylic acid moieties using one equivalent of 4-(dimethylamino)pyridine (DMAP) as coupling additive, the amide coupling product is obtained in 80–97% isolated yield [1]. Subsequent selective hydrolysis of the methyl ester with lithium hydroxide proceeds in 70–98% yield to afford the corresponding Boc-protected amino acid [1].

Solid-Phase Peptide Synthesis Redox-Active Peptides Amide Bond Formation

Polyelectrolyte Building Block Synthesis: Boc-Lys-OMe Enables Controlled Polyaddition

In the one-pot synthesis of amino acid-based polyelectrolytes, Boc-lysine-O-methyl ester (target compound) selectively reacts with a biscyclic thiolactone-epoxide monomer to form a polymeric building block with a poly(thioether urethane) backbone [1]. The resulting polymers exhibit molecular weights (Mn) in the range of 1830–9590 g/mol [1]. In contrast, when unprotected lysine methyl ester is employed under similar conditions, uncontrolled oligomerization and cross-linking occur due to the presence of two free amino groups.

Polymer Chemistry Biodegradable Polyelectrolytes One-Pot Synthesis

Commercial Purity Specification: ≥95% Across Multiple Vendors

Commercial suppliers of Bis-N,N'-Boc-L-lysine methyl ester consistently specify a minimum purity of 95% as determined by HPLC or equivalent analytical methods . This purity threshold is critical for applications in solid-phase peptide synthesis where impurities can lead to deletion sequences or truncated peptides.

Procurement Quality Control Analytical Chemistry

Bis-N,N'-Boc-L-lysine methyl ester: Optimal Research and Industrial Use Cases Based on Quantitative Evidence


Genetic Code Expansion: Enhancing Unnatural Amino Acid Incorporation Yields in E. coli

For researchers employing orthogonal translation systems to incorporate Nε-Boc-lysine into recombinant proteins, Bis-N,N'-Boc-L-lysine methyl ester is the preferred substrate over the free acid form. Quantitative evidence demonstrates a 2–5 fold increase in UAA-incorporated ubiquitin and GFP yields when the methyl ester form is supplied to E. coli cultures [1]. This performance advantage directly reduces the amount of expensive unnatural amino acid required per expression and increases the yield of modified protein, making it the economically and experimentally superior choice.

Solid-Phase Synthesis of Redox-Active Peptides and Light-Harvesting Assemblies

In the construction of redox-active peptide assemblies for studying photoinduced electron or energy transfer, Bis-N,N'-Boc-L-lysine methyl ester provides high-yielding amide coupling (80–97% isolated yield) at its ε-amino position with redox moieties [2]. The methyl ester can be selectively hydrolyzed in 70–98% yield to liberate the free carboxylic acid for subsequent coupling or resin anchoring [2]. This orthogonal protection strategy is essential for the sequential assembly of complex redox triads, such as the 11-residue peptide containing phenothiazine donor, ruthenium chromophore, and anthraquinone acceptor.

Controlled Synthesis of Amino Acid-Based Biodegradable Polyelectrolytes

For polymer chemists synthesizing well-defined, bio-based polyelectrolytes, Bis-N,N'-Boc-L-lysine methyl ester enables controlled polyaddition without cross-linking. The dual Boc protection ensures that the lysine residue reacts selectively with the thiolactone ring of the biscyclic monomer, producing polymers with predictable molecular weights (Mn = 1830–9590 g/mol) [3]. Subsequent deprotection yields cationic polyelectrolytes suitable for polyelectrolyte complex (PEC) formation with anionic counterparts [3].

Synthesis of Nε-Methyl-L-lysine Derivatives for Histone Tail Peptides

Bis-N,N'-Boc-L-lysine methyl ester serves as a key intermediate in the preparation of Nα-Fmoc-Nε-(Boc, methyl)-L-lysine, a building block for the synthesis of methylated histone tail peptides [4]. The ε-Boc group remains intact during Fmoc-based SPPS, and the methyl ester can be selectively manipulated. Peptides containing these methylated lysine residues demonstrate resistance to trypsin and lysyl endopeptidase digestion, a critical feature for biochemical and epigenetic studies [4].

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